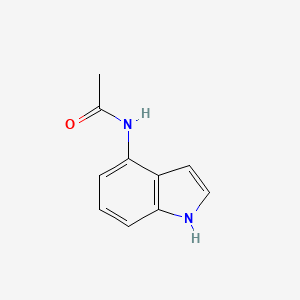
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate” is a complex organic molecule. It contains a benzene ring, which is a common structure in organic chemistry, specifically in aromatic compounds . The molecule also contains functional groups such as amine, ester, and fluoro substituents.
Aplicaciones Científicas De Investigación
Analysis Techniques for Related Compounds
Quantification of Carcinogens in Food A study developed a gas chromatographic-mass spectrometric assay for measuring certain carcinogens in food, utilizing stable isotope-labelled analogues for internal standards. This methodology could potentially be adapted for the analysis of "2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate" in various matrices, given its complex structure that may require precise analytical techniques for quantification or detection (Murray et al., 1993).
Derivatization and Detection of Amino Acids Research utilizing pentafluorobenzyl chloroformate as a derivatization reagent for amino acids, followed by detection via electron capture negative ionization mass spectrometry, exemplifies advanced techniques for analyzing specific functional groups within larger molecules. Such approaches might be applicable for studying the reactivity or metabolic pathways of "this compound" (Simpson et al., 1996).
Potential Applications Based on Similar Compounds
Antitumor Activity A series of 2-phenylbenzothiazoles, sharing a semblance in structural complexity with the query compound, exhibited potent antiproliferative activity against various cancer cell lines. This suggests potential for "this compound" to be investigated for similar biological activities (Mortimer et al., 2006).
Corrosion Inhibition A Schiff base derived from 4-aminoantipyrine demonstrated significant corrosion inhibition on mild steel, indicating potential for related compounds to be explored as corrosion inhibitors in industrial applications (Al-amiery et al., 2014).
Propiedades
IUPAC Name |
[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 3,4-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO3/c1-11-3-4-13(7-12(11)2)18(23)24-10-17(22)21-9-14-5-6-15(19)8-16(14)20/h3-8H,9-10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAJHLAMOFZCDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-Dichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2712540.png)

![4-benzoyl-N-[2-[4-[4-[4-[(4-benzoylbenzoyl)amino]-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]benzamide](/img/structure/B2712543.png)



![1-[(3-Chloropyrazin-2-yl)methyl]-3-(5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-3-yl)urea](/img/structure/B2712552.png)


![4-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one](/img/structure/B2712556.png)
![7-(2-ethyl-1H-imidazol-1-yl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2712557.png)


![2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-fluorophenyl)-4-oxobutanoic acid](/img/structure/B2712563.png)